5-Fluoro-2-methylquinazolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
FPZUXPTZQQJFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)F)C(=O)N1 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Theoretical Vibrational Spectroscopy and Electronic Structure Probing:No computational studies, such as those using Density Functional Theory (DFT), were found for 5-Fluoro-2-methylquinazolin-4-ol. Consequently, information on its theoretical vibrational frequencies, electronic properties, and molecular orbitals is not available.
Due to the absence of specific scientific data for this compound in the requested areas, generating a scientifically accurate and informative article that strictly follows the provided outline is not feasible.
Molecular Mechanisms of Biological Action Pre Clinical Investigations
Tyrosine Kinase Inhibition and Receptor Binding Studies
While specific studies on 5-Fluoro-2-methylquinazolin-4-ol are limited, the broader class of quinazoline (B50416) derivatives has been extensively investigated as inhibitors of tyrosine kinases, which are critical regulators of cellular processes. nih.gov
The 4-aminoquinazoline core is a well-established pharmacophore for EGFR inhibitors, with several approved anticancer drugs sharing this scaffold. nih.gov Although direct evidence for this compound is not available, related quinazoline derivatives have shown significant EGFR inhibitory activity. For instance, certain 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives exhibit potent inhibition of wild-type EGFR. mdpi.com Furthermore, allosteric EGFR inhibitors with a quinazolinone core have been developed to target resistance mutations in non-small-cell lung cancer. nih.gov
Interactive Table: EGFR Inhibition by Quinazoline Derivatives
| Compound | Target | IC50 (nM) | Cell Line(s) |
| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline derivative | EGFR (wild-type) | 5.06 | A431, SW480, A549, NCI-H1975 |
| JBJ-09-063 | EGFR (L858R/T790M) | <1 | Ba/F3 |
Data sourced from references mdpi.com and nih.gov. Note: These are derivatives and not this compound.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govresearchgate.net The inhibition of VEGFR-2 is a validated strategy in cancer therapy. researchgate.netmdpi.com Several quinazoline-based compounds have been designed and evaluated as VEGFR-2 inhibitors. mdpi.comnih.gov For example, a series of 2-thioxobenzo[g]quinazoline derivatives demonstrated promising VEGFR-2 inhibitory activity, with some compounds showing inhibition comparable to the standard drug sorafenib. mdpi.com Another study on furopyrimidine and thienopyrimidine-based derivatives also identified potent VEGFR-2 inhibitors. nih.gov
Interactive Table: VEGFR-2 Inhibition by Quinazoline Derivatives
| Compound Class | Target | IC50 Range (µM) | Reference |
| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 - 0.60 | nih.gov |
| 2-Thioxobenzo[g]quinazolines | VEGFR-2 | Comparable to Sorafenib | mdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | 0.021 - 0.047 | nih.gov |
Note: These are derivatives and not this compound.
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention. acs.org While no direct data links this compound to this pathway, structurally related compounds have been developed as PI3K inhibitors. For instance, PQR309 (bimiralisib), a 4,6-dimorpholino-1,3,5-triazine-based compound, is a potent pan-class I PI3K inhibitor that also targets mTOR. acs.org The development of such compounds highlights the potential of heterocyclic scaffolds, including quinazolines, to target this critical pathway. nih.govacs.org
The inhibitory potential of quinazoline derivatives extends to other kinase families. While specific data for this compound against Janus kinase 2 (JAK2), monopolar spindle 1 (MPS1), or polo-like kinase 1 (PLK1) is not available, the broad applicability of the quinazoline scaffold suggests potential interactions. For example, some quinazolinone hydrazine (B178648) derivatives have been shown to inhibit a panel of kinases, including AXL, FGFR1, and VEGFR1/3, in addition to MET kinase. nih.gov
Dihydrofolate Reductase (DHFR) and Poly(ADP-ribose) Synthetase (PARP) Inhibition
In addition to kinase inhibition, quinazoline-based compounds have been investigated as inhibitors of other important cancer-related enzymes.
Certain quinazolinone derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov One study reported quinazolinone derivatives with potent DHFR inhibitory activity, with some compounds showing greater potency than the standard drug trimethoprim (B1683648) against bacterial DHFR. nih.gov Another quinazoline derivative, TMQ, has also been identified as a potent non-classical folate antagonist. nih.gov
Regarding Poly(ADP-ribose) polymerase (PARP), 2-Methylquinazolin-4-ol, a closely related analogue lacking the fluorine substitution, has been identified as a potent competitive inhibitor of poly(ADP-ribose) synthetase with a Ki of 1.1 µM. medchemexpress.com Furthermore, a patent has been filed for quinazolinone derivatives as PARP14 inhibitors, indicating the potential of this chemical class to target PARP enzymes. google.com
Interactive Table: DHFR and PARP Inhibition by Related Compounds
| Compound | Target | Activity | Reference |
| Quinazolinone derivative (3e) | E. coli DHFR | IC50 = 0.158 µM | nih.gov |
| 2-Methylquinazolin-4-ol | Poly(ADP-ribose) synthetase | Ki = 1.1 µM | medchemexpress.com |
Note: These are related compounds and not this compound.
Cell Cycle Modulation and Apoptosis Induction Pathways in Cancer Cell Lines
While direct studies on this compound's effects on the cell cycle and apoptosis are lacking, research on related quinazolinone derivatives provides insights into potential mechanisms. For example, novel quinazolinone-based rhodanines have demonstrated cytotoxicity against various cancer cell lines, including leukemia cells. nih.gov Another study on 2-thioxobenzo[g]quinazolines showed that these compounds can induce apoptosis and affect the cell cycle in breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com Specifically, some derivatives caused cell cycle arrest at the G1 and S phases and induced significant apoptosis. mdpi.com The combination of 5-Fluorouracil with other agents has been shown to synergistically induce apoptosis, often through modulation of pathways like the Wnt/β-catenin signaling pathway. nih.govnih.gov
Interactive Table: Anticancer Activity of Quinazolinone Derivatives
| Compound Class | Cell Line(s) | Effect | Reference |
| Quinazolinone-based rhodanines | Leukemia (HL-60, K-562) | Cytotoxicity | nih.gov |
| 2-Thioxobenzo[g]quinazolines | MCF-7, HepG2 | Apoptosis, Cell Cycle Arrest (G1/S) | mdpi.com |
Note: These are derivatives and not this compound.
Mechanistic Insights into Antimicrobial Efficacy (e.g., interaction with bacterial components, DNA gyrase inhibition)
The antimicrobial activity of quinazolinone derivatives, the class to which this compound belongs, is a significant area of research. mdpi.com Studies on this class of compounds suggest that their mechanism of action often involves interference with essential bacterial processes, including the synthesis of the cell wall and DNA. nih.gov
A primary target that has been identified for the broader class of quinolone and quinazolinone antibacterials is DNA gyrase. als-journal.comnih.gov This enzyme, a type II topoisomerase, is crucial for bacterial survival as it introduces negative supercoils into the DNA, a process necessary for DNA replication and transcription. als-journal.com The inhibition of DNA gyrase leads to a disruption of these vital cellular functions, ultimately resulting in bacterial cell death.
The structural similarity of quinazolinones to fluoroquinolones, a well-established class of antibiotics that target DNA gyrase, suggests a comparable mechanism of action. It is proposed that these compounds bind to the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This action effectively poisons the enzyme and leads to the fragmentation of the bacterial chromosome. als-journal.com In many Gram-negative bacteria, DNA gyrase is the primary target, while in some Gram-positive bacteria, the related enzyme topoisomerase IV is preferentially inhibited. als-journal.com
While specific experimental data on the direct interaction of this compound with bacterial DNA gyrase is not extensively detailed in the available research, the collective evidence from studies on structurally similar quinazolinone derivatives strongly points towards this as a principal mechanism of its antimicrobial efficacy. The presence of the fluorine atom at the 5-position of the quinazolinone core is a common feature in many potent antimicrobial agents and is believed to enhance binding to the target enzyme.
Further research, including enzyme inhibition assays and molecular docking studies specifically for this compound, would be necessary to definitively confirm and quantify its inhibitory activity against DNA gyrase and to fully elucidate the specific molecular interactions at play.
Below is a table summarizing the proposed mechanism of action for quinazolinone derivatives based on existing research.
| Proposed Mechanism | Bacterial Target | Effect | Supporting Evidence from Related Compounds |
| Inhibition of DNA Synthesis | DNA Gyrase (Topoisomerase II) | Prevents DNA supercoiling and replication | Structural similarity to fluoroquinolones; studies on other quinazolinone derivatives showing DNA gyrase inhibition. als-journal.com |
| Inhibition of DNA Synthesis | Topoisomerase IV | Interferes with chromosome segregation | A known target for quinolone-class antibiotics, particularly in Gram-positive bacteria. als-journal.com |
Pre Clinical Biological Activity Spectrum and Structure Activity Relationships Sar
Antiproliferative Activity against Diverse Cancer Cell Lines (in vitro models)
Quinazolin-4-one derivatives are well-documented for their cytotoxic effects across a range of cancer cell lines. ijrpr.comnih.gov The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as epidermal growth factor receptor (EGFR) and aurora kinases, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines. One study reported that a novel derivative, BIQO-19, effectively inhibited the growth of both EGFR-TKI-sensitive (PC-9) and resistant (A549, H1975) cell lines. nih.gov Another investigation into 2,3‐dihydroquinazolin‐4(1H)‐one derivatives identified compounds A4, A8, and A10 as promising cytotoxic agents against the A549 lung carcinoma cell line, with IC50 values of 8.6, 8.9, and 8.1 μg/L, respectively. eurjchem.com
Further research on a series of novel quinazoline (B50416) derivatives revealed broad-spectrum activity. nih.gov Specifically, compounds were tested against PC-9, A549, and H1975 cell lines, with some exhibiting low micromolar cytotoxicity. nih.gov For example, a quinazoline-sulfonamide hybrid, compound 4d , showed an IC50 value of 5.6 µM against A549 cells. nih.gov Similarly, a study on 6-hydroxy-4(3H) quinazolinone derivatives found that compound 13e had an IC50 value of 9.48 µg/mL against the lung cancer cell line SKLU-1. researchgate.net These findings underscore the potential of the quinazolinone core in developing agents for lung cancer.
Table 1: Antiproliferative Activity of Quinazolinone Derivatives Against Lung Cancer Cell Lines
The quinazolinone scaffold is a prominent feature in compounds tested against breast cancer cell lines. Two quinazolinone Schiff base derivatives, 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one and its 5-nitro analogue, showed significant inhibition of MCF-7 cells while having no cytotoxic effects on MDA-MB-231 cells. nih.gov A separate study synthesized novel quinazolinone derivatives linked to quinoxalidindione, with compound 11g displaying the highest cytotoxic activity against MCF-7 cells. nih.gov
Furthermore, a series of 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives were evaluated for their antiproliferative effects against the MCF-7 cell line. researchgate.net Another study found that a quinazoline-sulfonamide hybrid, compound 4d , was highly active against MCF-7 cells with an IC50 value of 2.5 µM. nih.gov In the investigation of 6-hydroxy-4(3H) quinazolinone derivatives, compound 13e demonstrated an IC50 of 20.39 µg/mL against MCF-7 cells. researchgate.net Recently, a novel quinazolin-2-amine derivative, compound 59 , showed excellent inhibitory activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 of 0.075 μM. acs.orgacs.org
Table 2: Antiproliferative Activity of Quinazolinone Derivatives Against Breast Cancer Cell Lines
The antiproliferative potential of quinazolinone derivatives extends to hepatocellular carcinoma (HCC). A series of quinazolinone compounds were synthesized and evaluated as anti-HCC agents, with compound 7b showing more potent inhibition of HepG2, HUH7, and SK-Hep-1 cells than the standard drug sorafenib. nih.gov Another study synthesized hybrid compounds of 2-mercapto-3-arylquinazolin-4(3H)-one and morpholine, but these did not show significant activity against the HepG2 cell line. benthamdirect.com
In a different investigation, new 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives were screened for anticancer activity against the HepG2 cell line. researchgate.net The cytotoxic effects of 6-hydroxy-4(3H) quinazolinone derivatives were also tested, with compound 13e showing an IC50 value of 18.04 µg/mL against HepG2 cells. researchgate.net Additionally, a quinazoline-sulfonamide hybrid, compound 4d , displayed an IC50 of 9 µM against HepG2 cells. nih.gov
Table 3: Antiproliferative Activity of Quinazolinone Derivatives Against Liver Cancer Cell Lines
Research has also explored the effect of quinazolinone-based compounds on colorectal cancer cells. A series of 3-substituted phenyl quinazolinone derivatives were designed, with the most potent derivative showing IC50 values of 10.90 ± 0.84 µM against the SW480 cell line. researchgate.net In a study of quinazoline-sulfonamide hybrids, compound 4f exhibited promising activity against the LoVo colorectal adenocarcinoma cell line with an IC50 of 9.76 µM. nih.gov Although direct data on HT-29 for these specific quinazolinones is limited in the provided context, other heterocyclic scaffolds like 4-thiazolidinones have shown inhibitory effects on this cell line. nih.gov
Table 4: Antiproliferative Activity of Quinazolinone Derivatives Against Colorectal Cancer Cell Lines
The cytotoxic potential of quinazoline derivatives has been evaluated against leukemia cell lines. A study of fourteen quinazoline-sulfonamide derivatives (4a-n ) tested their antileukemic activities against Jurkat (acute T cell) and THP-1 (acute monocytic) leukemia cell lines. nih.govsemanticscholar.org Compounds 4a and 4d were identified as the most potent in suppressing cell proliferation, with IC50 values ranging from 4 to 6.5 µM. nih.govsemanticscholar.org Specifically, compound 4d showed IC50 values of 4.2 µM and 4.6 µM against the tested cell lines. semanticscholar.org These compounds were found to halt cell cycle progression at the G2/M phase and induce apoptosis. nih.govsemanticscholar.org While direct testing on the L1210 murine leukemia line for these specific derivatives was not detailed, cytotoxic activity against various leukemia cell lines has been reported for other quinazolinone-based compounds. ijrpr.com
Table 5: Antiproliferative Activity of Quinazolinone Derivatives Against Leukemia Cell Lines
Antimicrobial Activity Profile
The quinazoline core is a versatile pharmacophore that also gives rise to compounds with significant antimicrobial properties. nih.govbiomedpharmajournal.orgtandfonline.com These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biomedpharmajournal.orgfrontiersin.org
SAR studies indicate that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for antimicrobial efficacy. nih.gov The presence of a methyl or thiol group at position 2 and a substituted aromatic ring at position 3 are often associated with enhanced activity. nih.gov Furthermore, incorporating halogen atoms at positions 6 and 8 can also improve the antimicrobial profile. nih.gov
For example, a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives were synthesized, and several compounds, including thioureide and carbohydrazide (B1668358) derivatives, displayed excellent broad-spectrum antimicrobial activity. tandfonline.com Another study synthesized 2-phenyl-3-amino quinazolin-4(3H)-one derivatives and found that replacing the benzene (B151609) ring with a heteryl group, such as in 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one, significantly increased antibacterial activity against all tested pathogens. frontiersin.org Research on 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) demonstrated its bacteriostatic activity against mycobacteria in a dose- and time-dependent manner. nih.gov
Table 6: Antimicrobial Activity of Representative Quinazolinone Derivatives
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
Quinazolinone derivatives are recognized for their potential as antibacterial agents. nih.gov Research into the structure-activity relationships (SAR) of 4(3H)-quinazolinones has revealed that these compounds are particularly active against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). acs.org The sensitivity of Gram-positive bacteria to quinazolines is generally higher than that of Gram-negative bacteria. nih.gov
Systematic exploration of the 4(3H)-quinazolinone scaffold has shown that substitutions on the quinazolinone rings are critical for activity. For instance, in one study, 44 out of 77 synthesized analogs displayed significant activity (MIC ≤ 4 µg/mL) against S. aureus. acs.org The presence of a fluorine atom, particularly at the para position of a phenyl ring substituent, was found to be favorable for antibacterial activity. acs.org Specifically, a fluoro-substituted derivative demonstrated an MIC of ≤ 4 µg/mL against S. aureus. acs.org
Further studies on novel quinazolinone derivatives have shown varied activity against a panel of bacteria. For example, some pyrrolidine (B122466) derivatives of quinazolinone exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov In contrast, the introduction of a strong electron-withdrawing group like a nitro group (-NO2) severely diminished activity against B. subtilis. nih.gov While specific data for 5-Fluoro-2-methylquinazolin-4-ol is not detailed, the established efficacy of fluoro-substituted quinazolinones against Gram-positive strains suggests its potential in this area. acs.orgnih.gov
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4(3H)-Quinazolinone (para-fluoro substituted analog) | S. aureus | ≤ 4 µg/mL | acs.org |
| Quinazolinone-pyrrolidine derivative (unsubstituted phenyl) | B. cereus | 1 mg/ml | nih.gov |
| Quinazolinone-pyrrolidine derivative (unsubstituted phenyl) | K. pneumoniae | 1 mg/ml | nih.gov |
| Quinazolinone-pyrrolidine derivative (nitro-substituted phenyl) | B. subtilis | >1.5 mg/ml | nih.gov |
Antifungal Properties
The quinazolinone scaffold has also been investigated for its antifungal properties. mdpi.com Various synthetic derivatives have shown promise against a range of fungal pathogens. nih.govmdpi.com For instance, a series of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were synthesized and tested for antifungal activity. nih.gov
The results from this study showed that several of the 6-fluoroquinazoline (B579947) derivatives had a high inhibitory effect on the growth of most tested fungi, with EC50 values ranging from 8.3 to 64.2 µg/mL. nih.gov One of the most effective compounds from this series, when tested against Fusarium oxysporum, inhibited spore germination and caused malformation of the hypha, indicating it affects cell membrane permeability and chitin (B13524) synthesis. nih.gov Another study found that certain pyrazol-quinazolinone compounds exhibited good antifungal effects. mdpi.com Specifically, a cyano-substituted quinazolinone derivative showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at a concentration of 300 mg/L. mdpi.com
These findings highlight that fluorination of the quinazolinone ring, as in 6-fluoro-4-quinazolinol derivatives, can be a key feature for potent antifungal activity. nih.gov This suggests that this compound could also possess relevant antifungal properties.
| Compound | Fungal Strain | Activity (EC50 µg/mL) | Reference |
|---|---|---|---|
| 6-Fluoro-4-(4-chlorobenzylthio)quinazoline | Gibberella zeae | 8.3 | nih.gov |
| 6-Fluoro-4-(2,4-dichlorobenzylthio)quinazoline | Alternaria solani | 10.2 | nih.gov |
| 6-Fluoro-4-(2-nitro-4-trifluoromethylbenzylthio)quinazoline | Cercospora arachidicola | 12.5 | nih.gov |
Antiviral Investigations
Quinazolinone derivatives have been explored for their antiviral potential. mdpi.com Notably, the parent, non-fluorinated compound, 2-Methylquinazolin-4(3H)-one, has been identified as a significant antiviral agent against Influenza A virus (IAV). mdpi.comnih.gov In one study, 2-Methylquinazolin-4(3H)-one (referred to as C1) was isolated from a traditional Chinese herbal formula and showed significant antiviral activity against the H1N1 subtype of IAV in vitro, with a half-maximal inhibitory concentration (IC50) of 23.8 μg/mL. mdpi.comnih.gov
In vivo studies in mice infected with Influenza A virus demonstrated that 2-Methylquinazolin-4(3H)-one could effectively alleviate acute lung injury by inhibiting viral replication. mdpi.com The compound was shown to downregulate viral neuraminidase (NA) and nucleoprotein (NP). nih.gov While direct antiviral studies on this compound are not available, the potent activity of its parent compound suggests that this fluorinated derivative is a strong candidate for antiviral research. mdpi.comnih.gov Furthermore, other studies on novel 4-thioquinazoline derivatives have shown significant activity against Tobacco Mosaic Virus (TMV), with some derivatives being more potent than the commercial agent Ribavirin. nih.gov
| Compound | Virus | Activity (IC50 / EC50) | Reference |
|---|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | IC50: 23.8 µg/mL | mdpi.comnih.gov |
| 4-Thioquinazoline derivative (M2) | Tobacco Mosaic Virus (TMV) | EC50: 138.1 µg/mL | nih.gov |
| 4-Thioquinazoline derivative (M6) | Tobacco Mosaic Virus (TMV) | EC50: 154.8 µg/mL | nih.gov |
| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | EC50: 436.0 µg/mL | nih.gov |
Anti-inflammatory Modulatory Effects
The quinazolinone scaffold is a well-established framework for the development of anti-inflammatory agents. nih.govfabad.org.tr Numerous derivatives have demonstrated the ability to modulate inflammatory pathways. The anti-inflammatory effect is often enhanced by the presence of electron-withdrawing groups on the quinazolinone system. mdpi.com
Fluorine substitution has been shown to be a beneficial modification for enhancing anti-inflammatory activity. A study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified a potent anti-inflammatory compound. nih.gov This compound was found to inhibit the NF-κB signaling pathway by reducing the phosphorylation of IκBα and p65. nih.gov It also significantly decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome. nih.gov
In other studies, various substitutions at the 2 and 3 positions of the quinazolinone ring with different heterocyclic moieties have been shown to increase anti-inflammatory potential. nih.gov For instance, certain 2-methyl substituted quinazolinone derivatives showed good anti-inflammatory activity. fabad.org.tr Given that both the 2-methyl group and fluorine substitution are associated with positive anti-inflammatory effects, this compound is a compound of interest for its potential modulatory effects on inflammation. mdpi.comnih.gov
Antioxidant Capacity Investigations
Quinazolin-4(3H)-one derivatives have been investigated for their antioxidant properties. nih.gov The antioxidant capacity is highly dependent on the substitution pattern of the molecule. Research on 2-substituted quinazolin-4(3H)-ones has shown that for a compound to have antioxidant activity, specific functional groups are required. mdpi.comnih.govresearchgate.net
For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group on the phenyl ring is necessary to impart antioxidant activity. mdpi.comnih.govresearchgate.net The potency of this activity is further influenced by the position and number of these hydroxyl groups. Derivatives with two hydroxyl groups, particularly in the ortho or para positions relative to each other, exhibit the most potent radical scavenging and antioxidant capacities. mdpi.com For example, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant. mdpi.com
While the 2-methyl substitution in this compound differs from the 2-phenyl structures extensively studied for antioxidant capacity, the principles of hydrogen atom donation from the N-H or O-H groups are relevant. The fluorine atom at position 5, being electron-withdrawing, would influence the electronic properties of the quinazolinone ring system and potentially modulate its ability to stabilize radicals. However, without specific hydroxyl substitutions on an aromatic ring at position 2, significant antioxidant activity comparable to polyphenolic derivatives would be less expected based on current research. nih.govmdpi.com
| Compound | Assay | Activity (EC50 or TEAC value) | Reference |
|---|---|---|---|
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50: 7.5 µM | mdpi.com |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | EC50: 7.2 µM | mdpi.com |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | TEAC: 3.46 | mdpi.com |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | TEAC: 2.74 | mdpi.com |
Comprehensive Structure-Activity Relationship (SAR) Derivations
The biological activities of quinazolinone derivatives are highly dependent on their substitution patterns. researchgate.net SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly important for modulating the pharmacological profile of these compounds. nih.gov
The introduction of a fluorine atom can dramatically impact potency, though its effect can be either beneficial or detrimental depending on its position and the specific biological target. For example, in a series of antimalarial quinazolinone-2-carboxamide derivatives, the presence of a fluorine atom at the R4 position was found to be highly detrimental to activity, with its removal leading to a nearly 400-fold improvement in potency against P. falciparum. acs.org Conversely, for antibacterial 4(3H)-quinazolinones, a fluoro substituent on a phenyl ring at position 1 was favorable. acs.org
The specific placement of substituents on the quinazolinone core dictates the resulting biological effect.
Position 2: The substituent at this position is crucial. The presence of a methyl group, as in this compound, is common in biologically active quinazolinones. mdpi.com In some series, replacing a methyl group with a larger aromatic ring can alter the spectrum of activity. nih.gov
Positions 5, 6, 7, and 8 (Benzene Ring): Substitutions on the fused benzene ring significantly influence activity. The introduction of halogen atoms, such as fluorine, is a common strategy to enhance potency. nih.gov For example, the introduction of a fluorine atom at C-2 of a linked benzene ring was found to be vital for EGFR inhibitory activity in one series of quinazoline derivatives. nih.gov The placement of a fluorine atom at position 5, as in the title compound, would exert a strong electronic influence on the heterocyclic system, which can affect binding to biological targets. Studies on 6-fluoroquinazoline derivatives have demonstrated potent antifungal activity, highlighting the positive impact of fluorination on the benzene ring portion of the scaffold. nih.gov
Influence of Halogenation (e.g., Fluorine) on Activity and Binding
The introduction of halogen atoms, particularly fluorine, into the quinazolinone scaffold has been a strategic approach in medicinal chemistry to modulate pharmacological activity and binding characteristics. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
Research into quinazoline derivatives has shown that the incorporation of a fluorine atom, an electron-withdrawing group, can lead to an improvement in binding activity compared to an electron-donating group like methoxy (B1213986). acs.org For instance, in a study on quinazolin-2-amine derivatives, the introduction of a fluorine atom at the para-position of a phenyl group resulted in a compound with a stronger binding affinity (KD = 0.14 μM) compared to a similar compound with a methoxy group (KD = 0.58 μM). acs.org This highlights the favorable impact of electron-withdrawing substituents on the binding interactions with target proteins.
Furthermore, studies on benzo[h]quinazoline-2-amine derivatives have demonstrated the critical role of fluorine in enhancing anti-inflammatory activity. nih.govresearchgate.net A fluorine-substituted derivative, compound 8c , was identified as a potent anti-inflammatory agent with low toxicity. nih.govresearchgate.net This compound effectively inhibited the nuclear factor kappa B (NF-κB) signaling pathway by reducing the phosphorylation of IκBα and p65. nih.govresearchgate.net It also significantly lowered the production of reactive oxygen species (ROS) and the expression of proteins involved in the inflammasome pathway. nih.govresearchgate.net The synthesis of various fluorine-containing quinazolinones has been explored, with some demonstrating moderate activity against several tumor cell lines. researchgate.net
The strategic placement of fluorine can also be crucial for activity. In one series of triazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazole derivatives, the presence of a fluorine atom was determined to be crucial for anti-inflammatory effects. researchgate.net This underscores the broader principle that halogenation is a key tool for optimizing the biological profile of heterocyclic compounds, including the quinazolinone family. nih.gov
Role of Alkyl Substituents (e.g., Methyl Group at Position 2)
Alkyl substituents, such as the methyl group at the C-2 position of the quinazolinone core, play a significant role in defining the structure-activity relationship (SAR) of these compounds. These groups primarily influence the molecule's steric profile and hydrophobicity, which are critical for its interaction with the binding sites of biological targets.
The introduction of a small, hydrophobic methyl group can be advantageous for occupying specific cavities within a protein's binding pocket. acs.org In the development of ROR1 pseudokinase inhibitors, introducing a methyl group onto the quinazoline fragment resulted in a compound with a binding activity (KD = 0.29 μM) comparable to that of a lead compound (KD = 0.26 μM). acs.org This suggests that the methyl group effectively fits into a hydrophobic area of the binding site without causing steric hindrance, which can sometimes occur with larger hydrophobic fragments. acs.org
The position of the methyl group is crucial for its effect. In a study of 2-arylquinazolin-4-ones as tankyrase inhibitors, an 8-methyl group was found to provide the most potency and selectivity. ulpgc.es Co-crystal structures revealed that the protein environment around the 8-position is more hydrophobic in the target enzyme (TNKS-2) compared to other related proteins, which explains the observed selectivity. ulpgc.es While this study focused on the 8-position, it illustrates the principle that methyl groups can enhance binding and selectivity by interacting favorably with hydrophobic pockets.
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. For 5-Fluoro-2-methylquinazolin-4-ol, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The presence of a fluorine atom at the 5-position is expected to significantly influence the electronic properties of the quinazolinone core. Fluorine's high electronegativity would lead to a redistribution of electron density, potentially affecting the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen. The reactivity of quinazoline (B50416) derivatives in electrophilic substitution reactions is known to be position-dependent, with nitration typically occurring at the 6 and 8 positions nih.gov. Quantum chemical calculations can precisely map the electrostatic potential to predict the most likely sites for electrophilic and nucleophilic attack on this compound.
In a study on 2-amino-5-fluoro benzoic acid, a potential precursor, DFT calculations were used to analyze the vibrational spectra and intramolecular interactions, highlighting the influence of the fluorine substituent on the molecule's properties researchgate.net. Similar calculations on this compound would provide a detailed understanding of its intrinsic reactivity.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes, including kinases and matrix metalloproteinases (MMPs) nih.govnih.gov.
Molecular docking simulations can be employed to predict the binding mode of this compound within the active sites of various biological macromolecules. For instance, studies on quinazolinone derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase have shown that the quinazolinone scaffold can form key hydrogen bonds with the protein's hinge region nih.gov. In the case of this compound, the carbonyl oxygen and the nitrogen at position 1 or 3 could act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.
| Target Protein | PDB ID | Docking Software | Predicted Binding Energy (kcal/mol) for Related Quinazolinones | Reference |
| EGFR Kinase | 6LUD | Autodock Vina | Not specified, but potent inhibition observed | nih.gov |
| PARP1 | - | Glide | - | tandfonline.com |
| STAT3 | - | Glide | - | tandfonline.com |
| MMP-13 | 3WV1 | Surflex-Dock | Not specified, but key interactions identified | nih.gov |
This table presents data for related quinazolinone derivatives to illustrate the application of molecular docking.
By analyzing the docked poses of this compound, it is possible to identify the key amino acid residues in the active site that contribute to binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the study of quinazolinone derivatives as MMP-13 inhibitors, key interactions with residues such as Ala238, Thr245, and Thr247 were identified as crucial for activity nih.gov. The fluorine atom of this compound could also participate in favorable halogen bonding interactions with specific residues in a protein's active site, further stabilizing the ligand-protein complex.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand-protein complex and the dynamics of their interactions over time. While static docking provides a snapshot, MD simulations can reveal how the ligand and protein adapt to each other in a simulated physiological environment.
MD simulations have been used to study the stability of complexes between quinazolinone derivatives and various cancer-related targets, such as VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha researchgate.netresearchgate.net. These studies often analyze the root mean square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex and the root mean square fluctuation (RMSF) to identify flexible regions. For this compound, MD simulations could be used to validate the binding poses obtained from docking and to assess the stability of the key interactions over time. A study on quinazolinone derivatives as PARP1 and STAT3 dual inhibitors employed 100ns MD simulations to investigate the dynamic behavior of the protein-ligand complex tandfonline.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new compounds and to guide the design of more potent molecules.
For a series of quinazolinone derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity nih.govrsc.org. These models generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are favorable or unfavorable for activity. For this compound, the introduction of the fluorine atom would significantly alter the electrostatic and hydrophobic fields compared to its non-fluorinated analog. QSAR studies on fluoroquinolone analogues have highlighted the importance of hydrophobic, electronic, and topological descriptors in determining their biological activity researchgate.net.
| QSAR Model | q² | r² | R²pred | Key Contributing Fields | Reference |
| CoMFA (MMP-13 inhibitors) | 0.646 | 0.992 | 0.829 | Electrostatic, Hydrophobic, H-bond acceptor | nih.gov |
| CoMSIA (MMP-13 inhibitors) | 0.704 | 0.992 | 0.839 | Electrostatic, Hydrophobic, H-bond acceptor | nih.gov |
This table presents statistical parameters for QSAR models developed for related quinazolinone derivatives.
In Silico Prediction of Pharmacokinetic Parameters for Compound Design (e.g., ADME prediction, but not experimental data)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Rational Design Strategies for Novel Quinazolinone Analogues based on Computational Insights
The development of novel therapeutic agents is a complex, time-consuming, and expensive process. However, the integration of computational chemistry and in silico modeling has revolutionized drug discovery by enabling rational design strategies. nih.gov For the quinazolinone scaffold, a "privileged structure" in medicinal chemistry, these computational techniques are instrumental in designing new analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov By predicting how chemical structures will interact with biological targets and behave in the body, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery pipeline. nih.govsciencepublishinggroup.com Key computational methods employed in the rational design of quinazolinone analogues include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govrsc.org
Molecular Docking and Target-Based Design
Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. nih.gov This method allows researchers to visualize and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For quinazolinone derivatives, docking studies have been crucial in identifying and optimizing inhibitors for a wide range of therapeutic targets.
Research has successfully employed docking to guide the design of quinazolinone analogues for various targets, including:
Epidermal Growth Factor Receptor (EGFR): Numerous studies have designed quinazolinone derivatives as EGFR inhibitors for anticancer therapy. Docking simulations have shown that the quinazoline scaffold can effectively bind to the ATP-binding pocket of the EGFR kinase domain, with substituents at the N-3 position targeting the hinge region for more stable interactions. nih.govnih.gov
DNA Gyrase: In the search for new antibiotics, quinazolinone Schiff base derivatives have been docked into the active site of bacterial DNA gyrase. These studies indicated that the derivatives could serve as a suitable scaffold for DNA gyrase inhibitors, with some compounds showing higher predicted binding affinities than known inhibitors. nih.gov
Poly(ADP-ribose) Polymerase (PARP-1): The 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of the known PARP-1 inhibitor, Olaparib. Docking studies helped validate this strategy and explore the binding modes of new derivatives in the PARP-1 active site. rsc.org
Cyclin-Dependent Kinases (CDKs): To develop new anticancer agents, pyrazolo-[1,5-c]quinazolinone derivatives were designed and modeled. Docking suggested that these compounds could target CDKs, with specific derivatives showing potential inhibitory activity against CDK9/2. nih.gov
AKT1 (Protein Kinase B): As a key component in cancer cell survival pathways, AKT1 is a significant target. Molecular docking was used to analyze the inhibitory potential of novel quinazolinone derivatives against human AKT1, and the results were found to be in accordance with in vitro cytotoxicity data. nih.gov
The insights from these docking studies are often summarized in data tables that compare the binding energies and key interactions of different analogues, guiding the selection of substituents to enhance binding affinity.
Table 1: Molecular Docking Results for Quinazolinone Analogues Against Various Protein Targets
| Compound/Derivative | Target Protein | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Quinazolinone Schiff base (4c) | DNA Gyrase | 1KZN | -8.58 | Asn46 | nih.gov |
| 2,3-disubstituted-4-(3H)-quinazolinone | COX-2 | 3LN1 | -131.5 to -108.4 (re-ranked score) | Not Specified | researchgate.net |
| Quinazolinone derivative (2c) | Picornavirus Target | 4CTG | -8.2 | Not Specified | globalresearchonline.net |
| Quinazolinone derivative (4) | AKT1 | Not Specified | Not Specified | Not Specified | nih.gov |
| Quinazolinone derivative (9) | AKT1 | Not Specified | Not Specified | Not Specified | nih.gov |
Note: Scoring functions and reported values (e.g., kcal/mol, re-ranked score) can vary between different docking software and studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach uses calculated molecular descriptors (e.g., electronic, steric, hydrophobic, topological) to build predictive models. nih.govresearchgate.net For quinazolinone derivatives, QSAR models have been developed to predict their anticancer activity against cell lines like MCF-7. nih.gov These models help identify which structural features are most influential for biological activity. For instance, descriptors related to the charge, functional groups, and 2D arrangement of atoms have been found to be significant parameters for predicting the anticancer potential of quinazolines. nih.gov By using a validated QSAR model, researchers can estimate the activity of newly designed compounds before they are synthesized, allowing for the prioritization of derivatives with the highest predicted potency. nih.govtandfonline.com
In Silico ADMET Prediction
A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction tools are used to computationally estimate these properties early in the design phase. nih.govglobalresearchonline.net For quinazolinone analogues, researchers have used these tools to predict properties like intestinal absorption, ability to cross the blood-brain barrier, and potential for toxicity (e.g., mutagenicity, carcinogenicity). nih.govglobalresearchonline.net Studies have shown that many newly designed quinazolinone compounds are predicted to have good absorption, be non-carcinogenic, and possess acceptable drug-likeness scores, making them more viable candidates for further development. nih.govglobalresearchonline.net
Table 2: Predicted In Silico Properties for Designed Quinazolinone Derivatives
| Compound Series | Predicted Property | Finding | Reference |
| Quinazolinone Derivatives | Toxicity Risk | Predicted to be devoid of mutagenicity, tumorigenicity, and irritability. | globalresearchonline.net |
| Quinazolinone Derivatives | Drug Score & cLogP | Exhibited good drug likeness and drug scores with acceptable cLogP values. | globalresearchonline.net |
| Quinazolinone Derivatives (2-13) | Blood-Brain Barrier | Predicted to have good ability to cross the blood-brain barrier (BBB+). | nih.gov |
| Quinazolinone Derivatives (2-13) | Absorption | Predicted to be absorbable by human intestines. | nih.gov |
| Quinazolinone Derivatives (2-13) | Carcinogenicity | Predicted to be non-carcinogenic. | nih.gov |
Rational Design Based on Structure-Activity Relationships (SAR)
The culmination of computational insights from docking, QSAR, and ADMET predictions leads to the establishment of structure-activity relationships (SAR). SAR studies describe how modifying specific parts of the quinazolinone scaffold affects its biological activity. nih.gov
Key SAR insights derived from computational studies include:
Substitutions at C-2, N-3, and C-4: Structural modifications at these positions have been shown to significantly impact the biological profile of quinazolinone derivatives. nih.gov For instance, bulky substituents at the N-3 position can enhance binding to the hinge region of EGFR. nih.gov
Substitutions at C-6 and C-7: The introduction of electron-donating groups or other moieties at these positions on the quinazoline core can increase inhibitory activity against certain kinases. nih.gov
Aniline (B41778) Moiety at C-4: The nature of the aniline group at the C-4 position has been found to be critical for determining selectivity for HER2 over EGFR. mdpi.com
Molecular Hybridization: A common strategy is to combine the quinazolinone scaffold with other known pharmacophores, such as pyrazole (B372694) or chalcone (B49325), to create hybrid molecules with potentially enhanced potency and selectivity. nih.govresearchgate.net
By systematically applying these computational strategies, researchers can rationally design novel quinazolinone analogues. This data-driven approach allows for the exploration of chemical space to identify derivatives with optimized interactions at the target site, improved selectivity, and favorable drug-like properties, ultimately guiding the synthesis and experimental testing of compounds with a higher probability of success. nih.gov
Derivatives and Analogues of 5 Fluoro 2 Methylquinazolin 4 Ol
Design and Synthesis of Functionalized Quinazolin-4-ol Derivatives
The design and synthesis of functionalized quinazolin-4-ol derivatives are driven by the quest for compounds with enhanced biological activities. The quinazoline (B50416) scaffold is recognized for its therapeutic potential, and various synthetic strategies have been developed to create diverse libraries of these compounds. google.commdpi.com
A common and foundational approach to synthesizing the quinazolin-4-one core involves starting with appropriately substituted anthranilic acids. mdpi.comnih.gov For instance, in the synthesis of a specific derivative, 5-fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone, the precursor 5-fluoro-2-methyl-3,1-benzoxazin-4-one is first prepared. This is achieved by refluxing the corresponding fluorinated anthranilic acid with acetic anhydride (B1165640). mdpi.com This benzoxazinone (B8607429) intermediate is then reacted with a suitable amine or other nucleophile to form the final quinazolinone product. mdpi.comresearchgate.net
Multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly strategy for generating quinazolinone derivatives. nih.govmarquette.edu These reactions, often assisted by microwave irradiation, allow for the combination of multiple starting materials in a single step, leading to complex molecular structures with high efficiency. marquette.edu For example, 2,3-dihydroquinazolin-4(1H)-ones can be prepared through a one-pot reaction of isatoic anhydride, an amine, and an aldehyde. nih.govorganic-chemistry.org
Modern catalytic methods have also been extensively applied. Copper-catalyzed reactions, for example, enable the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines under mild conditions. doaj.org Other innovative methods include ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines and palladium-catalyzed C-C coupling reactions. nih.govtandfonline.com These advanced synthetic routes provide access to a wide array of functionalized quinazolin-4-ol derivatives for further investigation. tandfonline.comnih.gov
Table 1: Selected Synthetic Methodologies for Quinazolin-4-one Derivatives
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Anthranilic Acid, Acetic Anhydride, Amine | Heat, Condensation | 2,3-Disubstituted Quinazolin-4-one | mdpi.com |
| 2-Isocyanobenzoates, Amines | Copper(II) Acetate (B1210297) | 3-Substituted Quinazolin-4-one | doaj.org |
| Isatoic Anhydride, Aldehydes, Amines | Ionic Liquids / Microwave | 2,3-Dihydroquinazolin-4(1H)-ones | nih.govorganic-chemistry.org |
| 2-Aminobenzamides, Alcohols | Ruthenium Complex | 2-Substituted Quinazolin-4-ones | nih.gov |
| 2-Aminobenzamides, Nitriles | Copper Catalyst, tBuOK | 2-Substituted Quinazolin-4-ones | nih.gov |
Structure-Activity Relationship Studies of Modified Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of quinazolin-4-ol analogues. These studies involve systematically modifying the chemical structure and assessing the impact on a specific biological activity, often as inhibitors of enzymes like kinases. ekb.eg The quinazoline core serves as a versatile scaffold, and substitutions at various positions can dramatically influence efficacy. nih.gov
For many quinazoline-based inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), the substitution pattern on the quinazoline ring and any attached aromatic rings is critical. ekb.eg SAR studies have shown that the introduction of specific substituents at the C-6 and C-7 positions of the quinazoline core can significantly enhance inhibitory activity. researchgate.net For instance, the introduction of a fluorine atom into the structure, such as a fluoro-substituent on a benzamide (B126) moiety attached to the quinazoline, has been reported as vital for inhibitory activity in certain series. ekb.eg
In one study, a series of novel quinazolin-4-one derivatives were synthesized and evaluated for their anticancer activity. Compound 17 from this series exhibited the most potent activity against the MCF-7 breast cancer cell line, with an IC₅₀ value equipotent to the standard drug doxorubicin. This high level of activity was attributed to its ability to inhibit EGFR and its downstream signaling pathways. Similarly, another study identified compound 11g as having high cytotoxic activity against a panel of 60 cancer cell lines. nih.gov The SAR analysis indicated that the specific substitutions on this compound were key to its broad-spectrum antiproliferative effects. nih.gov
The nature of the substituent at the 2-position and the group attached to the nitrogen at the 3-position also play a significant role. Modifications here can influence not only potency but also selectivity for different biological targets. nih.gov Computational modeling and docking studies are often used alongside synthesis and biological testing to rationalize the observed SAR and guide the design of more potent analogues.
Table 2: Antiproliferative Activity of Selected Quinazolin-4-one Analogues
| Compound | Target/Cell Line | Activity (IC₅₀) | Key Structural Features | Reference |
|---|---|---|---|---|
| Compound 17 | MCF-7 | 0.06 µM | Specific quinazolin-4-one derivative | |
| Doxorubicin (Control) | MCF-7 | 0.06 µM | Standard anticancer agent | |
| 5-Fluorouracil (Control) | MCF-7 | 2.13 µM | Standard anticancer agent | |
| Compound 11g | 60 Cancer Cell Lines | High Cytotoxicity | Novel quinazolinone derivative | nih.gov |
| Erlotinib (Control) | EGFR | 0.087 µM | EGFR inhibitor |
Hybridization Strategies with Other Pharmacophores (e.g., fluoroquinolones, chalcones, sugar moieties)
Molecular hybridization is a prominent strategy in drug design where two or more pharmacophores (active molecular fragments) are combined into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or the ability to interact with multiple biological targets, potentially overcoming drug resistance. The quinazolin-4-one scaffold is a popular choice for creating such hybrids due to its proven biological importance.
Fluoroquinolone Hybrids
Fluoroquinolones are a major class of antibiotics that inhibit bacterial DNA synthesis. Hybridizing the quinazolin-4-one core with a fluoroquinolone moiety is a strategy aimed at developing new antibacterial agents to combat the rise of drug-resistant pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The resulting hybrids are designed to possess dual mechanisms of action or to bind with different targets simultaneously, which can be an effective way to circumvent resistance.
Chalcone (B49325) Hybrids
Chalcones are another class of pharmacologically active compounds known for a wide range of biological activities, including anticancer effects. The combination of quinazolin-4-one and chalcone moieties has yielded numerous hybrid molecules with potent antiproliferative properties. google.comnih.gov These hybrids are often designed to target specific cancer-related pathways, such as the EGFR signaling pathway. google.com For example, a series of 2-thioxo-3-substituted quinazolin-4-one/chalcone hybrids were synthesized, and several compounds exhibited significant antiproliferative activity by inhibiting EGFR. In another study, quinazolinone-chalcone hybrids were found to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and cleaving PARP-1. nih.gov
Table 3: Activity of Selected Quinazolin-4-one/Chalcone Hybrids
| Hybrid Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2-thioxo-quinazolin-4-one/chalcone | EGFR Inhibition, Antiproliferative | Hybrids 7c , 7d , 7f , 10c showed high activity. | google.com |
| Quinazolinone-chalcone | Apoptosis Induction (A431 cells) | Hybrids 20 , 22 , 28 , 33 , 39 , 40 , 41 showed high cytotoxicity (IC₅₀ 1-2 µM). | nih.gov |
Sugar Moieties (Nucleoside Analogues)
Hybridization with sugar moieties leads to the formation of nucleoside analogues, which are fundamental in antiviral and anticancer chemotherapy. The synthesis of quinazoline C-nucleosides, which are purine-like analogues, has been successfully achieved. This process involves several steps, including radical-induced addition and base-catalyzed cyclization to form a ribosylated anthranilonitrile intermediate, which is then elaborated into the final quinazoline nucleoside. Similarly, quinazoline-2,4-dione nucleosides have been synthesized via glycosylation of a silylated quinazoline-2,4-dione with a protected sugar derivative. These complex syntheses provide access to a novel class of compounds where the quinazolinone core is attached to a sugar ring, mimicking natural nucleosides to potentially interfere with cellular processes.
Future Research Directions and Unexplored Potential
Elucidation of Novel Biological Targets for Therapeutic Intervention
The quest for novel biological targets is a critical endeavor in drug discovery, aiming to uncover new avenues for treating diseases with unmet medical needs. For 5-Fluoro-2-methylquinazolin-4-ol, the identification of new molecular targets could unlock its therapeutic potential beyond currently investigated areas.
Quinazolinone derivatives have historically been recognized as potent inhibitors of various enzymes and receptors. nih.gov For instance, certain analogues have demonstrated significant activity against receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are pivotal in cancer progression. nih.govnih.gov The introduction of a fluorine atom at the 5-position of the quinazoline (B50416) ring can enhance binding affinity and selectivity towards specific kinase domains. mdpi.com Future research should, therefore, focus on screening this compound against a broad panel of kinases to identify novel inhibitory activities.
Moreover, the quinazolinone core has been associated with the inhibition of other important enzyme classes. For example, some derivatives have shown inhibitory effects on tubulin polymerization, a key mechanism for anticancer drugs. nih.gov Another promising area of investigation is the potential of this compound to modulate the activity of deubiquitinases or protein-protein interactions, which are increasingly recognized as important therapeutic targets in oncology and other diseases. nih.gov
A comprehensive approach to target identification would involve a combination of computational and experimental methods. In silico docking studies can predict the binding affinity of this compound to a wide range of protein targets, while high-throughput screening assays can validate these predictions and identify novel biological activities.
Development of Advanced and Sustainable Synthetic Methodologies for Quinazolin-4-ols
The development of efficient and environmentally friendly synthetic methods is crucial for the sustainable production of pharmacologically active compounds. While several methods exist for the synthesis of quinazolin-4-ones, there is always room for improvement in terms of yield, scalability, and environmental impact. openmedicinalchemistryjournal.comscispace.com
A key starting material for the synthesis of this compound is 6-fluoro-2-methyl-3,1-benzoxazin-4-one, which can be prepared from the corresponding anthranilic acid. researchgate.net Future research could explore the use of novel catalysts, such as ionic liquids or solid-supported reagents, to further streamline the synthesis of this key intermediate and the final compound. openmedicinalchemistryjournal.com The development of a scalable and cost-effective synthesis will be critical for the future clinical and commercial development of this compound.
Exploration of Broadened Pharmacological Applications beyond Current Focus
The known biological activities of quinazolinone derivatives suggest that this compound may have therapeutic potential in a wide range of diseases beyond its currently presumed applications. mdpi.comnih.gov The presence of the 2-methyl group is often associated with antimicrobial activity, while the fluoro substituent can enhance anticancer and other biological properties. nih.govnih.gov
The potential antiviral and anticancer activities of a closely related compound, 5-Fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone, have been reported, suggesting that this compound could also be a promising candidate for development in these therapeutic areas. researchgate.net Furthermore, certain fluorinated quinazolinone-sulphonamide hybrids have demonstrated significant in vitro cytotoxic activities against various cancer cell lines. nih.gov
Beyond oncology and infectious diseases, the quinazoline scaffold has been implicated in a variety of other pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. mdpi.com A systematic evaluation of this compound in a broad range of preclinical models is warranted to uncover its full therapeutic potential.
Addressing Research Gaps in Mechanistic Understanding and SAR for Specific Subclasses
A thorough understanding of the mechanism of action and structure-activity relationships (SAR) is fundamental for the rational design and optimization of drug candidates. For this compound, several research gaps need to be addressed to advance its development.
Detailed mechanistic studies are required to elucidate how this compound exerts its biological effects at the molecular level. This includes identifying the specific binding site on its target protein(s) and understanding the downstream signaling pathways that are modulated. Techniques such as X-ray crystallography and cryo-electron microscopy can provide valuable insights into the binding mode of the compound, while cellular and biochemical assays can help to unravel its mechanism of action.
Comprehensive SAR studies are also crucial to understand how modifications to the chemical structure of this compound affect its biological activity. acs.orgacs.org This involves synthesizing and testing a library of analogues with variations at different positions of the quinazolinone ring and the substituents. For example, exploring different substitutions at the 2- and 3-positions, as well as investigating the impact of other halogen substitutions on the benzene (B151609) ring, could lead to the discovery of more potent and selective compounds. nih.gov
Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. nih.gov These computational tools can be applied to various stages of the drug discovery pipeline, from target identification and validation to lead optimization and preclinical development.
In the context of this compound, AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify novel SAR patterns and predict the properties of new analogues. nih.gov This can help to guide the design of more potent and selective compounds with improved pharmacokinetic and toxicological profiles.
Development of Advanced Delivery Systems for Enhanced Pre-clinical Efficacy
The development of advanced drug delivery systems is crucial for improving the therapeutic efficacy and reducing the side effects of many drug candidates. For a compound like this compound, which may have limited aqueous solubility or be subject to rapid metabolism, advanced delivery systems can play a critical role in enhancing its preclinical performance. mdpi.commdpi.com
Nanoparticle-based delivery systems, such as liposomes, polymeric micelles, and solid lipid nanoparticles, can be used to encapsulate the drug, thereby improving its solubility, stability, and bioavailability. mdpi.com These nanocarriers can also be functionalized with targeting ligands to facilitate the selective delivery of the drug to the site of action, minimizing off-target toxicity. researchgate.net
For instance, in the context of cancer therapy, targeted nanoparticles could be designed to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect or by actively targeting cancer-specific receptors. mdpi.com Similarly, for the treatment of infectious diseases, drug delivery systems could be engineered to target infected cells or tissues. The development of suitable formulations will be a key step in translating the preclinical potential of this compound into a clinically viable therapeutic.
Q & A
Q. What are the recommended synthetic pathways for 5-Fluoro-2-methylquinazolin-4-ol, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of quinazolin-4-ol derivatives typically involves cyclization or condensation reactions. For example, a related quinazolin-4(3H)-one compound was synthesized by reacting 2-ethoxycarbonyliminophosphorane with 4-fluorophenyl isocyanate in anhydrous THF, followed by ethanolamine addition and recrystallization from C2H4Cl2/CH3OH (1:1) . Key optimization strategies include:
- Solvent selection : Anhydrous THF minimizes side reactions.
- Temperature control : Stirring at 273–278 K during intermediate steps improves yield.
- Purification : Recrystallization with mixed solvents enhances purity.
- Catalyst screening : Phosphorus oxychloride (POCl₃) is commonly used for cyclization .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Identify substituents (e.g., fluoro and methyl groups) via characteristic chemical shifts. For instance, aromatic protons in similar compounds appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .
- LC-MS : Confirm molecular weight (e.g., m/z 208.2 for C₉H₇FN₂O) and detect impurities.
- Melting Point Analysis : Compare observed values (e.g., 196–198°C for triazoloquinazolines) with literature to assess crystallinity .
- Elemental Analysis : Verify calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) simulations can model:
- Electron distribution : Fluorine’s electronegativity alters electron density in the quinazoline ring, affecting nucleophilic/electrophilic sites .
- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯N interactions stabilize the structure, as seen in related quinazolinones .
- Solvent effects : Polarizable Continuum Models (PCM) predict solubility in DMSO or methanol.
Q. How can researchers resolve contradictions in biological activity data for quinazolin-4-ol derivatives?
Methodological Answer: Address discrepancies through:
- Dose-response studies : Test varying concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm mechanisms .
- Structural analogs : Compare this compound with triazoloquinazolines (e.g., anticonvulsant activity in C7-substituted derivatives) .
Q. What strategies enable functionalization of the quinazolin-4-ol core for structure-activity relationship (SAR) studies?
Methodological Answer:
- C7 modification : Introduce electron-withdrawing groups (e.g., -CF₃) via Suzuki coupling to enhance bioactivity .
- N3 substitution : Alkyl or aryl groups (e.g., 2-hydroxyethyl) improve solubility and binding affinity .
- Fluorine positioning : Compare 5-fluoro vs. 6-fluoro analogs to assess steric and electronic impacts on target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
